2-Chloro-1,3-thiazole-4-carboxamide
Overview
Description
2-Chloro-1,3-thiazole-4-carboxamide is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
- Thiazoles are known to exhibit diverse activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazoles may interfere with cellular processes, including DNA replication, which could explain their cytotoxic effects .
Target of Action
- interacts with specific molecular targets within the body. Although detailed information about its primary targets is not readily available, we can explore its biological effects based on related thiazole compounds.
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-thiazole-4-carboxamide typically involves the cyclization of thioamides with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by chlorination and carboxamide formation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of 2-Chloro-1,3-thiazole-4-carboxylic acid.
Reduction: Production of 2-Chloro-1,3-thiazole-4-carboxylate.
Substitution: Generation of various substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is used in the formulation of pesticides and herbicides due to its biocidal properties.
Material Science: It is utilized in the creation of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Aminothiazole-4-carboxamide
2-Methylthiazole-4-carboxamide
2-Phenylthiazole-4-carboxamide
2-Ethylthiazole-4-carboxamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQPGAUWHHXQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672508 | |
Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928256-35-3 | |
Record name | 2-Chloro-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928256-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.